molecular formula C19H19N3OS B2632044 5-[(4-isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one CAS No. 320422-92-2

5-[(4-isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one

Cat. No.: B2632044
CAS No.: 320422-92-2
M. Wt: 337.44
InChI Key: RHSCZEIOQVQPPO-YVLHZVERSA-N
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Description

5-[(4-Isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an imidazolidinone core, substituted with an isopropylphenyl group and a pyridinylmethyl group, along with a thioxo group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one typically involves a multi-step process:

    Formation of the Imidazolidinone Core: This step involves the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of the Thioxo Group: The thioxo group is introduced through the reaction of the imidazolidinone intermediate with sulfur-containing reagents, such as thiourea or Lawesson’s reagent.

    Substitution with Isopropylphenyl and Pyridinylmethyl Groups: The final step involves the condensation of the imidazolidinone-thioxo intermediate with 4-isopropylbenzaldehyde and 3-pyridinecarboxaldehyde under basic conditions, typically using a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazolidinone ring can be reduced to an imidazolidine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, chlorine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Imidazolidine derivatives.

    Substitution: Nitro, halo derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 5-[(4-isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The thioxo group and the aromatic rings allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methoxyphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one
  • 5-[(4-Chlorophenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one
  • 5-[(4-Methylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one

Uniqueness

Compared to these similar compounds, 5-[(4-isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research and development.

Properties

IUPAC Name

(5Z)-5-[(4-propan-2-ylphenyl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13(2)16-7-5-14(6-8-16)10-17-18(23)22(19(24)21-17)12-15-4-3-9-20-11-15/h3-11,13H,12H2,1-2H3,(H,21,24)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSCZEIOQVQPPO-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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